molecular formula C11H7F3N2O B1461834 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol CAS No. 400087-19-6

6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol

Cat. No.: B1461834
CAS No.: 400087-19-6
M. Wt: 240.18 g/mol
InChI Key: DSQYXXADLOFINY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine H2), 7.82–7.75 (m, 4H, aromatic H), 6.32 (s, 1H, OH), 3.45 (s, 1H, NH).
  • ¹³C NMR : δ 165.8 (C4-OH), 158.2 (C2), 132.4–125.7 (aryl CF₃), 121.5 (q, J = 272 Hz, CF₃).
  • ¹⁹F NMR : δ -63.5 (CF₃).

Infrared (IR) Spectroscopy

Prominent peaks include:

  • 3320 cm⁻¹ (O–H stretch),
  • 1620 cm⁻¹ (C=N pyrimidine),
  • 1325 cm⁻¹ (C–F stretch),
  • 1150 cm⁻¹ (C–O–H bend).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λₘₐₓ occurs at 265 nm (π→π* transition, pyrimidine ring) and 310 nm (n→π* transition, hydroxyl group). Solvatochromic shifts of +12 nm in polar solvents indicate intramolecular charge transfer.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 240.18 [M+H]⁺, with fragmentation pathways yielding peaks at m/z 222.1 (-H₂O) and 185.0 (-CF₃).

Comparative Analysis with Related Trifluoromethyl-Substituted Pyrimidines

Table 3: Structural and electronic comparison with analogs

Compound Dihedral Angle (°) HOMO-LUMO Gap (eV) λₘₐₓ (nm)
This compound 17.1 5.38 265
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol 19.6 5.21 258
4-Propyl-6-(3-(trifluoromethyl)phenyl)pyrimidine-2-carbonitrile 14.2 4.95 272
5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL 22.4 5.67 280

Key trends:

  • Steric Effects : Bulky substituents (e.g., oxadiazole in ) increase dihedral angles, reducing conjugation.
  • Electronic Effects : Electron-withdrawing groups (e.g., CN in ) lower LUMO energy, enhancing electrophilicity.
  • Hydrogen Bonding : The hydroxyl group in this compound enables stronger intermolecular interactions than non-hydroxylated analogs.

Crystallographic comparisons show that trifluoromethyl groups consistently induce twisted conformations (dihedral angles: 14.2–22.4°), while hydroxyl groups promote hydrogen-bonded networks. Spectroscopically, the hydroxyl group introduces distinct IR and NMR signatures absent in derivatives like 4-propyl-6-(3-(trifluoromethyl)phenyl)pyrimidine-2-carbonitrile.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(17)16-6-15-9/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQYXXADLOFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrimidine Derivatives Bearing Trifluoromethyl Phenyl Substituents

Pyrimidine derivatives with trifluoromethyl-substituted aryl groups are typically synthesized via multi-step organic synthesis involving:

  • Formation of the pyrimidine core,
  • Introduction of the trifluoromethyl-substituted phenyl moiety,
  • Functional group modifications to install hydroxyl groups or other substituents.

The preparation of 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol specifically involves the coupling of a 4-pyrimidinol intermediate with a 3-(trifluoromethyl)phenyl substituent.

Preparation of 3-(Trifluoromethyl)phenyl Precursors

The 3-(trifluoromethyl)phenyl group is often introduced via aromatic amines or halides bearing the trifluoromethyl substituent. For example, 3-chloro-4-(trifluoromethyl)aniline and related derivatives are synthesized by catalytic reduction of nitro aromatic compounds using sodium tetrahydroborate in aqueous media at moderate temperatures (~55 °C) with high yields (~78%) and green chemistry principles.

Compound Reaction Conditions Yield Notes
3-Chloro-4-(trifluoromethyl)aniline NaBH4 reduction in water at 55 °C, 3 h 78% Catalyst removal by magnet, purified by silica gel chromatography

This precursor can be further functionalized or coupled to pyrimidine scaffolds.

Pyrimidine Core Construction and Functionalization

Several methods exist for synthesizing substituted pyrimidines, including:

A particularly relevant approach involves the synthesis of 4-pyrimidinol derivatives by selective O-alkylation or direct substitution on the pyrimidine ring. For example, chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been reported using halomethyl intermediates under reflux conditions with acid catalysts, yielding O-substituted pyrimidines.

Step Reagents Conditions Yield Reference
Formation of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines 2-methylisothiourea sulfate, conc. HCl, reflux 48 h Followed by KI addition at room temp 8 h 62-65%

Coupling of 3-(Trifluoromethyl)phenyl Group to Pyrimidine

The attachment of the trifluoromethylphenyl moiety at the 6-position of the pyrimidine ring can be achieved by:

For instance, a related compound, N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, was synthesized by coupling 4-methylpyridin-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine using 1,1′-thiocarbonyldiimidazole at 40 °C. While this example is for a piperazine derivative, similar coupling strategies can be adapted for pyrimidine systems.

Another example includes heating mixtures of chloro-substituted pyrimidine derivatives with 3-chloro-4-trifluoromethylaniline in toluene at 120 °C for extended periods (18 h) to yield the desired coupled products in good yields (~78%).

Compound Coupling Partners Conditions Yield Notes
N-(Aryl)-pyrimidine derivatives Chloro-pyrimidine + 3-chloro-4-trifluoromethyl aniline Toluene, 120 °C, 18 h 78% Purified by flash chromatography

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Comments
Reduction of nitro aromatic to 3-chloro-4-(trifluoromethyl)aniline NaBH4, water, catalyst 55 °C, 3 h 78 Green chemistry, catalyst recycled
Synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine 2-methylisothiourea sulfate, conc. HCl, KI Reflux 48 h + RT 8 h 62-65 Precursor for O-alkylation
Coupling of pyrimidine with trifluoromethylphenyl amine Chloro-pyrimidine + 3-chloro-4-trifluoromethyl aniline Toluene, 120 °C, 18 h 78 Flash chromatography purification
Thiocarbonyldiimidazole-assisted coupling for related analogues 4-methylpyridin-2-amine + 3-(trifluoromethyl)phenylpiperazine 40 °C, short reaction time Not specified Adaptable to pyrimidine systems

Research Findings and Considerations

  • The reduction of nitro aromatic compounds to corresponding amines is efficient and environmentally friendly using sodium tetrahydroborate in aqueous media with magnetic catalysts, providing high purity intermediates for further coupling.
  • The chemoselective O-alkylation of pyrimidinones allows for versatile functionalization at the 4-position, which is crucial for obtaining 4-pyrimidinol derivatives.
  • High-temperature coupling reactions in toluene facilitate the formation of the C-N bond between the pyrimidine core and the trifluoromethylphenyl substituent, yielding the target compound in good yields.
  • The use of thiocarbonyldiimidazole as a coupling agent at mild temperatures (40 °C) provides an efficient route for related arylpiperazine derivatives, suggesting potential adaptation for pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

The trifluoromethyl group in 6-[3-(trifluoromethyl)phenyl]-4-pyrimidinol enhances its pharmacological properties. Research indicates that compounds with trifluoromethyl substituents exhibit significant antimicrobial activity. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains, including resistant strains like MRSA . The incorporation of the trifluoromethyl group has been linked to improved growth inhibition of bacteria, making it a promising candidate for developing new antibacterial agents .

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal effects of pyrimidine derivatives, including those similar to this compound. For example, compounds designed with similar structural motifs demonstrated potent activity against Trypanosoma brucei, the causative agent of sleeping sickness. One such compound exhibited an IC50 value of 0.38 μM, indicating strong antitrypanosomal potential . This suggests that modifications around the pyrimidine core can lead to significant biological activity against trypanosomiasis.

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown promising results in inhibiting COX-2 activity, a critical enzyme involved in inflammation pathways. The anti-inflammatory activity of these derivatives was comparable to standard drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the trifluoromethyl group and other substituents on the phenyl ring. Various synthetic methodologies have been reported, including one-pot reactions and catalytic processes that enhance yield and reduce environmental impact .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications on the phenyl ring significantly affect the compound's potency and selectivity against target pathogens . For instance, varying substituents on the pyrimidine core can lead to changes in solubility and bioavailability, which are essential for therapeutic efficacy.

Case Studies

Study Compound Target IC50 Value Notes
Study 14-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amineTrypanosoma brucei0.38 μMHigh selectivity against trypanosomes
Study 2Pyrano[2,3-d]pyrimidine derivativesCOX-2 Enzyme0.04 μmolComparable to celecoxib
Study 3Trifluoromethyl-substituted pyrazole derivativesVarious bacterial strainsMIC ≤ 0.5 μg/mLEffective against MRSA

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidinol moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol and related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Inferred Properties
This compound -CF₃Ph (6), -OH (4) 244.18 Hydroxyl, trifluoromethyl Moderate polarity, H-bond donor
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-4(3H)-pyrimidinone -FPh (6), quinazolinylamino (2) 349.35 Fluorophenyl, amino, quinazoline High lipophilicity, π-π stacking
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine -Cl₂Ph (6), -Ph (2), -CF₃ (4) 369.20 Chlorophenyl, CF₃, phenyl High hydrophobicity, steric bulk
4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine -SCH₃ (4), -S-CF₃Ph (6) 419.46 Sulfur-containing groups Enhanced lipophilicity, redox activity
4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol -CF₃ (pyridine), -N(CH₃)₂, -SH (2) 376.40 Thiol, dimethylamino, CF₃ Basic and acidic sites, H-bonding
Key Observations:
  • Solubility : Hydroxyl-containing analogs (e.g., the target compound) are expected to exhibit higher aqueous solubility than sulfur-substituted derivatives (e.g., compounds in and ).
  • Lipophilicity : Chlorophenyl (logP ~4–5) and sulfur-containing groups (e.g., -SCH₃, logP ~2–3) increase lipophilicity compared to hydroxylated analogs .

Biological Activity

6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethylphenyl group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group is known to influence the compound's interaction with biological targets, often improving potency against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies have shown that related compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated superior efficacy compared to traditional antibiotics like vancomycin, particularly in disrupting biofilm formation, which is crucial for bacterial virulence .

Table 1: Antimicrobial Efficacy of Trifluoromethyl-Substituted Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Biofilm Disruption
Compound 1MRSA≤ 1.56 μg/mLYes
Compound 2Enterococcus faecalis≤ 1.56 μg/mLYes
Compound 3Vancomycin-resistant strains< 1 μg/mLYes

Cytotoxicity Studies

In cytotoxicity assessments, the selectivity of these compounds towards bacterial cells over human cells has been notable. For example, certain derivatives exhibited IC50 values greater than 20 μg/mL against human embryonic kidney cells (HEK293), indicating low toxicity while retaining antimicrobial activity .

Table 2: Cytotoxicity of Selected Compounds

CompoundIC50 (μg/mL) HEK293 CellsSelectivity Factor
Compound 18>20
Compound 223.5>10
Compound 3>12>5

The mechanism by which these compounds exert their biological effects involves multiple pathways:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to bacterial enzymes involved in cell wall synthesis and protein function.
  • Disruption of Macromolecular Synthesis : Inhibition studies suggest that these compounds interfere with RNA and protein synthesis, leading to impaired bacterial growth and viability .
  • Biofilm Disruption : The ability to disrupt biofilms is critical for treating chronic infections; compounds have shown efficacy in eradicating preformed biofilms in laboratory settings.

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-substituted pyrazole derivatives, where one compound demonstrated remarkable activity against antibiotic-resistant strains of Enterococcus faecium. The study highlighted the compound's ability to eliminate over 99.9% of bacteria within six hours, outperforming traditional antibiotics .

Q & A

Q. Table 1. Structural Analogs and Bioactivity

Compound NameSimilarity IndexKey Functional GroupsReported IC50_{50} (μM)
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol0.91Br, CF3_3, OH1.2–3.8
4-Amino-6-(trifluoromethyl)pyridin-3-ol0.85NH2_2, CF3_3, OH4.5–6.7

Q. Table 2. Optimal Reaction Conditions

StepCatalystSolventTemp (°C)Yield (%)
Suzuki Cross-CouplingPd(PPh3_3)4_4THF8078
HydroxylationNaOHEtOH/H2_2O6092

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol
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6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol

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